Evolitrine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

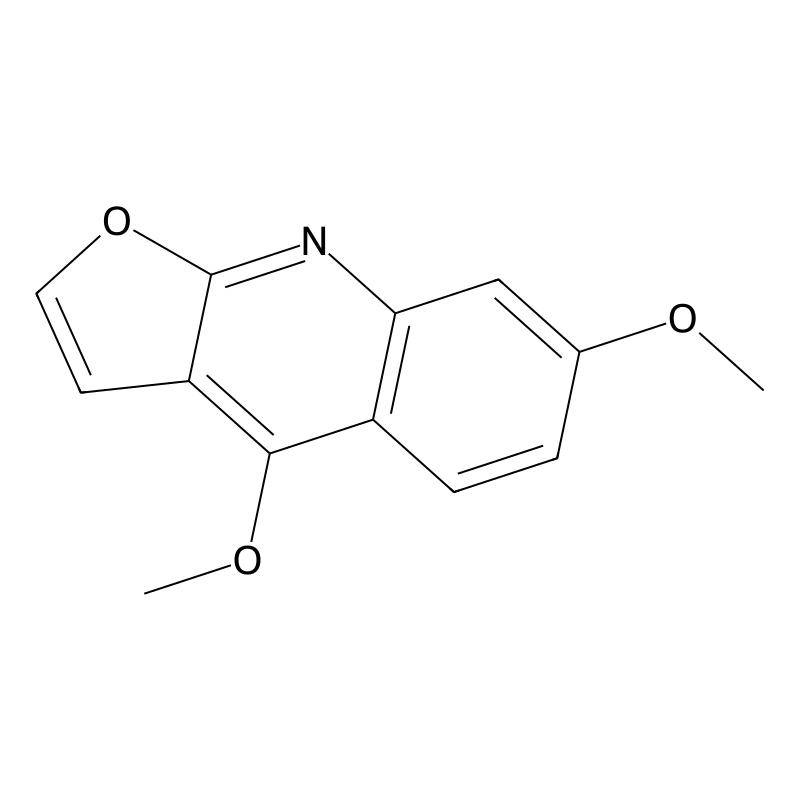

Evolitrine, chemically known as 4,7-dimethoxyfuro[2,3-b]quinoline, is a furoquinoline alkaloid primarily isolated from the plant Evodia lunu-ankenda. This compound exhibits notable pharmacological properties, particularly in anti-inflammatory and analgesic activities. Its structure features a furoquinoline backbone with two methoxy groups at the 4 and 7 positions, contributing to its unique biological activity and interaction with various biological systems .

- Antifeedant Activity: Studies suggest that Evolitrine acts as an insect antifeedant, potentially deterring herbivores from consuming plant tissues containing the compound. The exact mechanism by which it achieves this effect is not fully understood, but it might involve disruption of insect feeding behavior or taste perception.

- Anti-inflammatory Activity: While preliminary research indicates Evolitrine's potential role in anti-inflammatory mechanisms, the specific pathways and targets involved remain unclear. Further studies are necessary to elucidate its precise mode of action in this context.

- Toxicity: Specific toxicity data for Evolitrine is limited. However, considering its natural origin and the absence of reports on severe adverse effects, it is likely to have relatively low inherent toxicity.

- Flammability: The furan ring and the overall structure of Evolitrine suggest potential flammability. However, the exact flashpoint or burning characteristics require further investigation.

- Reactivity: Information on the specific reactivity of Evolitrine is scarce. However, the presence of the furan ring and carbonyl groups indicates potential reactivity with strong oxidizing agents or under extreme conditions.

Evolitrine has several applications in medicinal chemistry and pharmacology:

- Pharmaceutical Development: Due to its anti-inflammatory and analgesic properties, Evolitrine is investigated for potential use in developing new pain relief medications.

- Natural Product Research: It serves as a subject of interest in studies exploring plant-derived compounds for therapeutic uses .

Research indicates that Evolitrine interacts with various enzymes and proteins involved in inflammatory pathways. Its mechanism includes modulating nitric oxide production and influencing cyclooxygenase activity, which are critical in pain and inflammation responses. These interactions highlight the compound's potential for therapeutic applications in treating inflammatory diseases.

Evolitrine shares structural similarities with several other furoquinoline alkaloids. Here are some comparable compounds:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| Dictamnine | Furoquinoline structure | Known for its potent anti-inflammatory effects |

| Skimmianine | Contains methoxy groups | Exhibits neuroprotective properties |

| Murrayanine | Similar furoquinoline backbone | Notable for its cytotoxic activity against cancer cells |

| Furofuran | Furoquinoline derivative | Less studied but shows potential in various biological activities |

Evolitrine stands out due to its specific structural configuration and pronounced biological activities, particularly in anti-inflammatory contexts. Its unique methoxy substitutions at the 4 and 7 positions are critical for its efficacy compared to similar compounds .

Key Milestones in Isolation and Synthesis

Evolitrine was first isolated in 1979 from Acronychia pedunculata by De Silva et al., who identified it as a major alkaloid with anti-inflammatory activity. Earlier, Cooke and Haynes demonstrated its synthesis in 1958, confirming its structure as 7-methoxydictamnine through comparative analysis with natural isolates. Subsequent studies expanded its sourcing to include Melicope semecarpifolia and Sigmatanthus trifoliatus.

Table 1: Historical Milestones in Evolitrine Research

Taxonomic Significance in Alkaloid Chemistry

Evolitrine belongs to the furoquinoline alkaloid subclass, a group predominantly found in the Rutaceae family. Its core structure integrates a fused furan and quinoline system, with methoxy groups at positions 4 and 7. This structural motif is shared with related alkaloids like dictamnine (unsubstituted) and skimmianine (additional hydroxyl groups), underscoring its evolutionary significance in plant secondary metabolism.

Table 2: Structural Comparison of Furoquinoline Alkaloids

Research Importance and Applications

Evolitrine’s research significance lies in its diverse pharmacological profile and structural simplicity, making it a template for drug discovery. Its anti-inflammatory effects are among the most studied, with in vivo models demonstrating carrageenan-induced edema inhibition (57% at 20 mg/kg). Additionally, its neuroprotective potential, evidenced by neurite growth modulation in PC12 cells (EC50 3.8 µg/mL), positions it as a candidate for neurodegenerative disease therapies.

Table 3: Pharmacological Activities of Evolitrine

Prevalence in Rutaceae Family

The Rutaceae family, commonly known as the rue or citrus family, comprises approximately 160 genera and 1900 species distributed across temperate, tropical, and subtropical regions worldwide [3] [4]. Within this diverse family, evolitrine has emerged as a chemotaxonomically significant compound, with its occurrence being predominantly restricted to specific genera and species [1] [2]. The family's characteristic pellucid glands, responsible for aromatic compounds, serve as the primary sites for alkaloid biosynthesis and accumulation [3].

Evolitrine belongs to the class of furoquinoline alkaloids, which are quinoline derivatives featuring a fused furan ring system [1]. These compounds represent one of the major alkaloid classes found within Rutaceae, alongside acridone alkaloids and simple quinoline derivatives [5]. The molecular formula C₁₃H₁₁NO₃ and molecular weight of 229.23 g/mol characterize evolitrine as a relatively small but structurally complex alkaloid [1].

Research has identified evolitrine in multiple genera within Rutaceae, indicating its significance as a family-specific metabolite [2] [5]. The compound has been isolated from genera including Melicope, Acronychia, Evodia, and Ticorea, suggesting phylogenetic conservation of the biosynthetic pathways responsible for its production [6] [7] [8]. The distribution pattern follows taxonomic relationships, with closely related genera showing similar alkaloid profiles.

Occurrence in Melicope Species (Melicope triphylla, Melicope semecarpifolia)

Melicope triphylla, endemic to Taiwan, represents one of the most thoroughly studied sources of evolitrine [9] [10]. This small evergreen tree has been the subject of extensive phytochemical investigations due to its unique alkaloid composition [11] [12]. The species produces evolitrine alongside other furoquinoline alkaloids including dictamnine and skimmianine, creating a characteristic alkaloid fingerprint [12].

Chemical analysis of M. triphylla has revealed that evolitrine occurs primarily in the aerial parts of the plant, with higher concentrations found in leaves compared to stem tissue [10] [11]. The compound has been isolated through bioassay-guided fractionation procedures, confirming its role as a bioactive constituent [12]. Seasonal variation studies indicate that evolitrine concentrations fluctuate throughout the growing season, with peak levels typically observed during the flowering period [13] [14].

Melicope semecarpifolia, another significant source, demonstrates similar alkaloid production patterns [6] [15]. Root bark extracts from this species have yielded evolitrine along with novel quinoline alkaloids including 2-acetylevolitrine [6]. The presence of acetylated derivatives suggests active metabolic modification of the basic evolitrine structure within plant tissues [6].

Comparative studies between different Melicope species have revealed species-specific variations in evolitrine content and associated alkaloid profiles [15] [16]. M. semecarpifolia typically produces higher concentrations of evolitrine derivatives, while M. triphylla shows greater diversity in co-occurring furoquinoline alkaloids [16]. These differences reflect evolutionary divergence and adaptive responses to specific environmental pressures.

Presence in Acronychia pedunculata and Other Genera

Acronychia pedunculata represents a geographically distinct source of evolitrine, with documented occurrence in Sri Lankan and Southeast Asian populations [17] [18]. This species has gained attention for its traditional medicinal applications and high evolitrine content [17]. The compound was first isolated from A. pedunculata timber extracts, where it was identified as a major alkaloid constituent [19] [17].

Recent investigations have confirmed that evolitrine serves as the primary bioactive compound responsible for the anti-inflammatory and analgesic properties attributed to A. pedunculata in traditional medicine systems [17] [18]. Alkaloid extraction studies have shown that evolitrine can comprise up to 15-20% of the total alkaloid fraction in leaf extracts [17].

The distribution of evolitrine within A. pedunculata tissues shows interesting patterns, with higher concentrations found in younger leaves and growing tips compared to mature foliage [17]. This distribution pattern suggests a role in plant defense, particularly protection of vulnerable growing tissues from herbivorous insects [17] [20].

Other genera within Rutaceae have also been documented as evolitrine sources, though typically in lower concentrations [5]. These include various Esenbeckia species, where evolitrine has been isolated from wood extracts, and Dutaillyea species from stem bark preparations [2] [5]. The widespread but variable occurrence across genera suggests that evolitrine production represents an ancestral trait within certain Rutaceae lineages.

Isolation from Evodia lunu-ankenda and Ticorea longiflora

Evodia lunu-ankenda, synonymous with Melicope lunu-ankenda, represents one of the most extensively studied evolitrine sources [7] [21]. This species demonstrates remarkable alkaloid diversity, with evolitrine occurring alongside dictamnine, kokusaginine, and various novel alkaloid derivatives [7] [21]. The species has been the subject of multiple isolation studies, confirming evolitrine as a consistent and significant metabolite [7].

Extraction procedures from E. lunu-ankenda typically employ dichloromethane or ethanol-based solvents to achieve optimal evolitrine recovery [7]. The compound has been isolated from multiple plant parts including twigs, bark, and aerial parts, with concentrations varying according to tissue type and developmental stage [7] [21]. Bark extracts generally yield higher evolitrine concentrations compared to leaf material [21].

Ticorea longiflora, representing South American Rutaceae diversity, provides additional evidence for the widespread occurrence of evolitrine within the family [8]. This species produces evolitrine in both stem and leaf tissues, though typically in lower concentrations compared to Asian Melicope species [8]. The co-occurrence with other furoquinoline alkaloids including skimmianine and γ-fagarine suggests conserved biosynthetic pathways across geographically separated populations [8].

Chemical fingerprinting studies have revealed that T. longiflora exhibits seasonal variation in evolitrine production, with maximum concentrations observed during dry season months [8]. This pattern suggests environmental regulation of alkaloid biosynthesis, possibly as an adaptive response to increased herbivore pressure during resource-limited periods [8].

Geographic Distribution of Source Plants

The geographic distribution of evolitrine-producing plants reflects both historical biogeographic patterns and contemporary ecological requirements [3] [4]. Rutaceae species containing evolitrine show predominantly tropical and subtropical distributions, with notable diversity centers in Southeast Asia, the Pacific region, and select areas of the Americas [3] [4].

Southeast Asian populations represent the primary diversity center for evolitrine-producing species [22] [21]. Countries including Malaysia, Indonesia, Philippines, and Sri Lanka harbor multiple species known to produce this alkaloid [22] [21]. The tropical climate and diverse ecological niches in this region have facilitated extensive speciation within Rutaceae, resulting in numerous evolitrine-producing taxa [21].

Melicope lunu-ankenda demonstrates wide distribution across the Indo-Pacific region, with documented populations in Sri Lanka, southern India, Southeast Asia, and extending into southern China [21] [23]. This species thrives in tropical and subtropical forests at elevations ranging from sea level to approximately 1000 meters [21]. The broad geographic range suggests high ecological adaptability and possibly ancient origins [21].

Taiwan represents a unique biogeographic unit for evolitrine research, hosting endemic species including M. triphylla and populations of M. semecarpifolia [9] [10]. The island's subtropical climate and isolated position have resulted in evolutionary divergence, producing species with distinct alkaloid profiles compared to mainland Asian populations [10] [11].

Australian populations of Acronychia species extend the known range of evolitrine-producing plants into the Southern Hemisphere [24]. These species typically inhabit coastal forests and subtropical woodland environments, suggesting adaptation to different ecological conditions compared to their Asian relatives [24]. The presence of evolitrine in Australian taxa provides evidence for ancient biogeographic connections within Rutaceae.

Pacific Island populations represent the most geographically isolated evolitrine sources, with various Melicope species distributed across numerous archipelagos [25]. These island endemics often show high levels of chemical differentiation, including unique alkaloid profiles that may include novel evolitrine derivatives [25]. The isolation of these populations provides natural laboratories for studying alkaloid evolution and adaptation.

Histological Localization in Plant Tissues

The histological distribution of evolitrine within plant tissues reflects both biosynthetic sites and functional roles in plant physiology [26] [27]. Microscopic examination combined with chemical analysis has revealed specific tissue preferences and cellular localizations that provide insights into the compound's biological significance [26].

Evolitrine accumulation occurs primarily within specialized secretory structures characteristic of Rutaceae [3]. The pellucid glands, visible as translucent spots on leaf surfaces, represent the primary sites of alkaloid biosynthesis and storage [3]. These lysigenous cavities develop through cell dissolution and contain concentrated alkaloid solutions along with essential oils [3].

Immunohistochemical studies using evolitrine-specific antibodies have revealed cellular-level distribution patterns [27]. Within leaf tissues, evolitrine shows highest concentrations in mesophyll cells surrounding vascular bundles, suggesting transport-related functions [27]. The compound also accumulates in epidermal cells, particularly those associated with glandular trichomes [27].

Root tissues demonstrate different localization patterns, with evolitrine primarily concentrated in cortical parenchyma cells and the pericycle region [28]. This distribution suggests roles in root defense against soil-borne pathogens and root-feeding insects [28]. The absence of significant alkaloid accumulation in root epidermis indicates internal transport rather than external secretion [28].

Stem anatomy reveals evolitrine accumulation in both cortical and pith tissues, with particularly high concentrations in cells surrounding vascular bundles [26]. This pattern suggests involvement in systemic transport and possibly defensive functions against stem-boring insects [26]. The alkaloid also accumulates in secondary phloem, indicating possible roles in assimilate transport protection [26].

Seasonal changes in tissue distribution reflect dynamic alkaloid metabolism [13] [14]. During active growth periods, evolitrine concentrations increase in young expanding tissues, providing protection during vulnerable developmental stages [13]. Senescent tissues often show reduced alkaloid content, suggesting either metabolic breakdown or translocation to other plant parts [14].

Ultrastructural examination using electron microscopy has revealed subcellular localization of evolitrine within specific organelles [26]. The compound appears to accumulate in specialized vacuoles and occasionally in association with endoplasmic reticulum systems involved in alkaloid biosynthesis [26]. These findings provide insights into the cellular mechanisms underlying alkaloid production and storage [26].

Seasonal and Environmental Factors Affecting Production

Evolitrine production demonstrates significant seasonal variation that reflects both intrinsic plant rhythms and environmental influences [13] [14]. Understanding these patterns provides insights into optimal collection times for medicinal or research purposes and reveals adaptive strategies employed by producing plants [13].

Temperature represents a primary environmental factor influencing evolitrine biosynthesis [13] [14]. Studies of Mediterranean Rutaceae species have shown that alkaloid production generally increases with rising temperatures up to an optimal range of 25-30°C [13]. Beyond this range, excessive heat stress can actually reduce alkaloid concentrations, possibly due to increased volatilization or metabolic disruption [14].

Photoperiod effects on evolitrine production vary among species and geographic locations [13] [14]. In temperate regions, longer day lengths during summer months correlate with increased alkaloid concentrations, suggesting light-dependent regulation of biosynthetic pathways [14]. However, tropical species may show less pronounced photoperiod responses due to relatively stable day lengths throughout the year [13].

Water availability significantly impacts evolitrine production patterns [13] [29]. Moderate water stress often stimulates increased alkaloid biosynthesis, possibly as a defensive response to environmental stress [29]. However, severe drought conditions can reduce overall plant metabolism and consequently decrease alkaloid production [29]. The optimal moisture regime appears to involve periodic mild stress rather than continuous irrigation [29].

Nutrient availability, particularly nitrogen status, influences alkaloid production since nitrogen comprises a significant portion of alkaloid molecular structure [29]. Plants grown under moderate nitrogen limitation often show enhanced alkaloid concentrations, while excessive nitrogen fertilization may reduce alkaloid content in favor of increased vegetative growth [29].

Soil pH affects both nutrient availability and alkaloid stability [29]. Most evolitrine-producing species prefer slightly acidic to neutral soils (pH 6.0-7.5), with extreme pH values negatively impacting both plant growth and alkaloid production [29]. The pH also influences the chemical form and mobility of alkaloids within soil systems [29].

Biotic stresses including herbivore pressure and pathogen attack can dramatically influence evolitrine production [30] [20]. Insect feeding damage often triggers rapid increases in alkaloid biosynthesis as part of induced defense responses [20]. This response typically occurs within 24-48 hours of damage and can result in 2-3 fold increases in local alkaloid concentrations [20].

Atmospheric carbon dioxide levels may influence alkaloid production through effects on overall plant metabolism [13]. Elevated CO₂ concentrations often increase photosynthetic rates and carbohydrate production, potentially providing more substrate for alkaloid biosynthesis [13]. However, the specific effects on evolitrine production require further investigation [13].

Ecological Significance

Plant Defense Mechanisms

Evolitrine functions as a crucial component of chemical defense systems employed by Rutaceae species to deter herbivorous insects and other potential threats [30] [31]. The alkaloid's molecular structure and biological activity profile position it as an effective deterrent against a broad spectrum of plant enemies [31].

The primary defense mechanism involves direct toxicity to herbivorous insects through interference with neural transmission [31]. Evolitrine's furoquinoline structure allows interaction with nicotinic acetylcholine receptors, disrupting normal nerve function in insects that consume plant tissues [31]. This neurological disruption manifests as feeding cessation, motor impairment, and eventual mortality in sensitive species [32].

Constitutive defense represents the baseline protection provided by evolitrine accumulation in healthy plant tissues [31]. Concentrations typically range from 0.1-0.5% dry weight in leaves, sufficient to deter most generalist herbivores while allowing specialized insects adapted to Rutaceae chemistry to feed [31]. This selective pressure has resulted in co-evolutionary relationships between plants and their herbivores [31].

Induced defense responses involve rapid increases in evolitrine production following damage or stress [30] [20]. These responses can increase local alkaloid concentrations by 200-400% within 24-48 hours of herbivore attack [20]. The induced response provides enhanced protection against continued herbivory while minimizing the metabolic costs associated with high constitutive alkaloid levels [20].

Systemic acquired resistance mechanisms allow undamaged plant parts to increase evolitrine production following localized herbivore damage [30]. This whole-plant response helps protect against secondary attacks and demonstrates the sophisticated nature of plant chemical defense systems [30]. Signal transduction pathways involving jasmonic acid and other plant hormones coordinate these systemic responses [30].

Temporal defense strategies involve varying evolitrine concentrations according to plant developmental stage and seasonal patterns [13] [14]. Young tissues typically contain higher alkaloid concentrations than mature leaves, reflecting the greater vulnerability and value of growing points [13]. Seasonal peaks in alkaloid production often coincide with periods of maximum herbivore activity [14].

Allelopathic Activities

Evolitrine demonstrates significant allelopathic potential, influencing the growth and development of neighboring plant species through chemical interference [30] [33]. This activity contributes to competitive interactions within plant communities and may influence vegetation patterns where evolitrine-producing species occur [30].

Root exudation represents the primary mechanism for evolitrine release into soil environments [30] [34]. The alkaloid can be actively secreted through root systems or passively leached from decomposing plant material [34]. Soil concentrations sufficient to affect neighboring plants typically range from 10-50 μM, depending on soil type and environmental conditions [30].

Target species susceptibility varies considerably, with dicotyledonous plants generally showing greater sensitivity to evolitrine compared to monocotyledons [30] [33]. Seeds of lettuce, cress, and other test species commonly used in allelopathy research demonstrate germination inhibition at concentrations as low as 25 μM [33]. Seedling growth shows even greater sensitivity, with root elongation being particularly affected [33].

Concentration-dependent effects characterize evolitrine's allelopathic activity [30] [33]. Low concentrations (5-15 μM) may actually stimulate growth in some species, while moderate concentrations (25-50 μM) typically inhibit germination and early growth [33]. High concentrations (>100 μM) can cause complete growth cessation and cellular damage [33].

Soil persistence of evolitrine influences its ecological effectiveness as an allelochemical [30]. The alkaloid shows moderate stability in typical agricultural soils, with half-life estimates ranging from 15-45 days depending on temperature, moisture, and microbial activity [30]. This persistence allows for sustained allelopathic effects while preventing excessive accumulation [30].

Synergistic interactions with other plant compounds can enhance allelopathic activity [35]. Evolitrine often occurs alongside other bioactive alkaloids and phenolic compounds that may work together to produce greater effects than individual compounds alone [35]. These chemical mixtures represent the actual allelopathic environment experienced by target plants [35].

Environmental factors including temperature, pH, and organic matter content influence allelopathic effectiveness [30] [34]. Higher temperatures generally increase both evolitrine release and biological activity, while extreme pH values may reduce alkaloid stability [34]. Soil organic matter can bind alkaloids and reduce their bioavailability to target plants [34].

Plant-Insect Interactions and Antifeedant Properties

The antifeedant properties of evolitrine play crucial roles in shaping plant-insect interactions and influencing herbivore community structure [20] [36]. These effects extend beyond simple toxicity to include behavioral modifications and preference alterations that affect insect feeding choices [20].

Feeding deterrence represents the primary antifeedant mechanism [20] [36]. Evolitrine triggers avoidance behaviors in many insect species before significant consumption occurs, minimizing damage to plant tissues [36]. This deterrent effect operates through gustatory and olfactory receptor systems that detect the alkaloid's presence and signal feeding cessation [36].

Concentration thresholds for antifeedant activity vary among insect species and development stages [20] [36]. Lepidopteran larvae typically show feeding deterrence at evolitrine concentrations of 50-200 ppm in artificial diets [20]. Coleopteran species often demonstrate higher tolerance, requiring concentrations of 200-500 ppm for significant deterrent effects [36].

Species-specific responses reflect evolutionary adaptations and feeding specializations [20] [36]. Generalist herbivores typically show high sensitivity to evolitrine, while specialists adapted to Rutaceae hosts may tolerate or even prefer plants containing the alkaloid [36]. These differential responses contribute to herbivore community assembly on evolitrine-producing plants [36].

Developmental stage sensitivity patterns show that younger insect instars generally demonstrate greater susceptibility to evolitrine's antifeedant effects [20] [32]. Early larval stages may be completely deterred by concentrations that older larvae can tolerate, suggesting changes in detoxification capacity with development [32]. This pattern provides enhanced protection during vulnerable plant growth periods when young herbivores are most active [32].

Learning and adaptation responses allow some insect species to overcome initial antifeedant effects through repeated exposure [36]. Specialized herbivores may develop behavioral adaptations that enable feeding on high-alkaloid plants, while generalists typically maintain avoidance responses [36]. These adaptations demonstrate the dynamic nature of plant-insect coevolution [36].

Sublethal effects of evolitrine consumption can influence insect fitness even when feeding occurs [20] [32]. Reduced growth rates, delayed development, and decreased reproductive success have been documented in insects consuming evolitrine-containing diets [32]. These effects may be more ecologically significant than acute toxicity in determining long-term plant-herbivore relationships [32].

Natural enemy interactions can be modified by evolitrine presence in herbivore tissues [20]. Predators and parasitoids may avoid or show reduced performance when attacking herbivores that have consumed alkaloid-containing plants [20]. This tritrophic effect extends the protective benefits of evolitrine beyond direct plant-herbivore interactions [20].

Environmental context influences antifeedant effectiveness [20] [36]. Temperature, humidity, and plant nutritional status can all modify insect responses to evolitrine [36]. Understanding these contextual effects is crucial for predicting the ecological significance of antifeedant activity under natural conditions [36].

XLogP3

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Other CAS

Wikipedia

Dates

Explore Compound Types